S-(2-Cyanoethyl)cysteine

描述

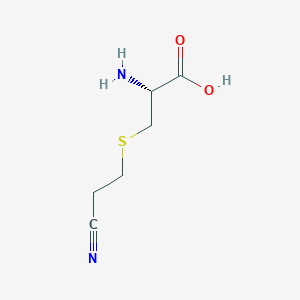

S-(2-Cyanoethyl)cysteine is a derivative of the amino acid cysteine, where a cyanoethyl group is attached to the sulfur atom of cysteine. This compound is of significant interest due to its role in the metabolism of acrylonitrile, a chemical found in tobacco smoke and various industrial processes. Acrylonitrile is metabolized in the body to form this compound, which can be used as a biomarker for exposure to this potentially carcinogenic compound .

准备方法

Synthetic Routes and Reaction Conditions: S-(2-Cyanoethyl)cysteine can be synthesized through the reaction of cysteine with acrylonitrile. The reaction typically involves the nucleophilic addition of the thiol group of cysteine to the carbon-carbon double bond of acrylonitrile, forming the cyanoethyl group attached to the sulfur atom. The reaction is usually carried out in an aqueous medium under mild conditions to prevent the decomposition of the reactants and products .

Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale reaction of cysteine with acrylonitrile. The process is optimized to ensure high yield and purity of the product. This involves controlling the reaction temperature, pH, and concentration of reactants. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: The compound can also undergo reduction reactions, where the cyano group is reduced to an amine group. Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

Substitution: this compound can participate in substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, mild temperatures.

Reduction: Lithium aluminum hydride, catalytic hydrogenation, low temperatures.

Substitution: Amines, alcohols, nucleophilic conditions.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Aminoethylcysteine.

Substitution: Various substituted cysteine derivatives.

科学研究应用

Toxicology Research

S-(2-Cyanoethyl)cysteine is primarily recognized for its role as a biomarker for exposure to acrylonitrile, a compound known for its carcinogenic properties. The compound is formed through the metabolic detoxification of acrylonitrile, which is prevalent in the production of plastics and can also be found in tobacco smoke.

Case Studies

- NHANES Study (2011-2016) : A study assessed acrylonitrile exposure in the U.S. population by measuring urinary metabolites, including CEMA. It found that exclusive cigarette smokers had significantly higher levels of CEMA compared to non-smokers, indicating tobacco smoke as a major source of acrylonitrile exposure. The median CEMA level was 145 μg/g creatinine for smokers versus 1.38 μg/g for non-users .

- Oxidative Stress Correlation : Another study investigated the association between urinary CEMA levels and oxidative stress indicators in a cohort of Taiwanese adolescents. It found a positive correlation between elevated CEMA levels and increased oxidative stress markers, suggesting potential health risks associated with acrylonitrile exposure .

Analytical Chemistry

CEMA has been utilized in analytical chemistry for the development of sensitive methods to detect acrylonitrile exposure through urine analysis.

Method Development

- A study employed rapid resolution liquid chromatography coupled with tandem mass spectrometry (RRLC-MS/MS) to simultaneously measure CEMA and another metabolite, N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA) in human urine. This method demonstrated high recovery rates and low detection limits, making it effective for biomonitoring acrylonitrile exposure .

While this compound is primarily studied for its role in detoxification, there are indications that it may interact with various biological pathways.

Biological Implications

- CEMA's formation involves conjugation with glutathione, facilitated by cytochrome P450 enzymes, which plays a critical role in detoxifying harmful substances .

- The compound has been shown to participate in metabolic pathways related to oxidative stress, which is significant given the health implications associated with chronic exposure to acrylonitrile.

作用机制

S-(2-Cyanoethyl)cysteine exerts its effects primarily through its role in the detoxification of acrylonitrile. The compound is formed when acrylonitrile reacts with glutathione, a tripeptide that plays a crucial role in cellular detoxification. The resulting this compound is then excreted in the urine, allowing for the assessment of acrylonitrile exposure. The molecular targets and pathways involved include the glutathione detoxification pathway and the subsequent metabolism of the conjugate to mercapturic acids .

相似化合物的比较

N-Acetyl-S-(2-cyanoethyl)-cysteine: This compound is similar to S-(2-Cyanoethyl)cysteine but has an acetyl group attached to the amino group of cysteine. It is also a metabolite of acrylonitrile and serves as a biomarker for exposure.

S-(2-Hydroxyethyl)cysteine: This compound has a hydroxyethyl group instead of a cyanoethyl group. It is formed from the metabolism of ethylene oxide, another industrial chemical.

S-(2-Carboxyethyl)cysteine: This compound has a carboxyethyl group and is formed from the metabolism of acrylamide, a chemical used in various industrial processes.

Uniqueness: this compound is unique due to its specific formation from acrylonitrile and its role as a biomarker for exposure to this potentially carcinogenic compound. Its structure allows it to participate in various chemical reactions, making it a versatile compound for research and industrial applications .

生物活性

S-(2-Cyanoethyl)cysteine, a derivative of cysteine, has garnered attention due to its biological implications, particularly in the context of detoxification and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and relevant research findings.

This compound is primarily formed through the conjugation of acrylonitrile with glutathione, facilitated by cytochrome P450 enzymes. The molecular formula for this compound is C₈H₁₂N₂O₃S. It acts as a detoxification product for acrylonitrile, a compound known for its carcinogenic properties. The metabolic pathway can be summarized as follows:

- Acrylonitrile Exposure : Inhalation or ingestion leads to its metabolism.

- Conjugation with Glutathione : This reaction forms this compound.

- Detoxification : The compound helps mitigate the toxic effects of acrylonitrile.

Biological Activities

The biological activities of this compound can be categorized based on its role in cellular protection and detoxification:

- Antioxidant Activity : It has been implicated in activating stress-responsive pathways, particularly the Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress .

- Cytotoxicity Modulation : Studies have shown that this compound can inhibit the cytotoxic effects induced by various environmental toxins while enhancing sensitivity to certain chemotherapeutic agents .

Case Studies and Experimental Evidence

-

In Vitro Studies : Research conducted on renal tubular epithelial cells demonstrated that this compound did not exhibit acute cytotoxicity but activated several protective transcription factors involved in stress responses .

Treatment Concentration (mM) Effect on Viability Activation of Pathways This compound 0.5 - 4 No decrease Nrf2, ATF2/3/4 activation - Epidemiological Studies : A study involving Taiwanese adolescents found a positive correlation between urinary concentrations of this compound and levels of 8-hydroxydeoxyguanosine (8-OHdG), an indicator of oxidative stress. This suggests that exposure to acrylonitrile may lead to increased oxidative damage, with this compound serving as a biomarker for such exposure .

- Toxicology and Environmental Impact : As a metabolite of acrylonitrile, this compound plays a significant role in understanding the toxicological impact of this compound in environmental health contexts. Its ability to conjugate with glutathione highlights its importance in detoxifying harmful substances .

Applications and Future Directions

The potential applications of this compound extend beyond detoxification:

- Therapeutic Uses : Given its antioxidant properties, there is potential for developing therapeutic agents that utilize this compound to protect against oxidative stress-related diseases.

- Proteomics Research : Its ability to modify cysteine residues opens avenues for research into protein interactions and modifications in various biological systems.

属性

IUPAC Name |

(2R)-2-amino-3-(2-cyanoethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2S/c7-2-1-3-11-4-5(8)6(9)10/h5H,1,3-4,8H2,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFKTVSJRSBYCY-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCC(C(=O)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CSC[C@@H](C(=O)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20960192 | |

| Record name | S-(2-Cyanoethyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3958-13-2 | |

| Record name | S-(2-Cyanoethyl)cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003958132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2-Cyanoethyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is S-(2-Cyanoethyl)cysteine (CEC) and how is it formed?

A1: this compound (CEC) is a metabolite of acrylonitrile (AN), a chemical used in various industrial processes. AN can be metabolized through two main pathways: direct conjugation with glutathione or epoxidation. CEC is formed through the glutathione conjugation pathway, where acrylonitrile reacts with glutathione, catalyzed by glutathione S-alkenetransferases. [] This pathway represents a major route of acrylonitrile metabolism. [] CEC is further metabolized into N-acetyl-S-(2-cyanoethyl)cysteine (AcCEC), the main metabolite of AN found in the urine of rats and rabbits. []

Q2: How does the excretion of CEC and AcCEC differ between species?

A2: Studies show variations in the excretion patterns of AN metabolites between species. For instance, mice excrete tenfold more thiodiglycolic acid, a metabolite derived from cyanoethylene oxide (CEO), than rats. [] Although this difference exists in the oxidative processing of glutathione conjugates, it may not be toxicologically significant. [] The ratio of AN epoxidation to glutathione conjugation also differs between rats (0.50) and mice (0.67), potentially impacting the toxicity and carcinogenicity of acrylonitrile. [, ]

Q3: What analytical methods are employed to identify and quantify AN metabolites like CEC and AcCEC?

A3: Several techniques are used to analyze AN metabolites. Early research utilized paper chromatography and comparison with synthesized standards to identify AcCEC in rabbit urine. [] Later studies employed more advanced techniques like reverse-phase HPLC and gas chromatography-mass spectrometry to isolate and identify metabolites in rat urine. [, ] Carbon-13 NMR spectroscopy has also proven effective in identifying and quantifying various metabolites, including thiocyanate, N-acetyl-S-(2-cyanoethyl)cysteine, N-acetyl-S-(2-hydroxyethyl)cysteine, N-acetyl-S-(1-cyano-2-hydroxyethyl)cysteine, thiodiglycolic acid, thionyldiacetic acid, and S-(carboxymethyl)cysteine or its N-acetyl derivative in the urine of rats and mice. [] For simultaneous measurement of N-acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in human urine, liquid chromatography-tandem mass spectrometry (RRLC-MS-MS) has been successfully applied. []

Q4: What is the significance of studying AN metabolism and metabolites like CEC?

A4: Understanding AN metabolism is crucial due to the chemical's potential toxicity and carcinogenicity. Studying metabolites like CEC provides insight into the metabolic pathways of AN and helps assess the potential health risks associated with exposure. [, ] Identifying and quantifying specific metabolites in urine, like AcCEC and CEMA, can serve as biomarkers for monitoring and assessing acrylonitrile exposure in individuals. [, ] This information is essential for establishing safety guidelines and developing strategies to minimize the negative health impacts of acrylonitrile.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。